N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide
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Overview
Description
Preparation Methods
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide typically involves the reaction of 1-benzylpiperidine with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzyl group, leading to the formation of various substituted derivatives.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is known to interact with beta-secretase 1, an enzyme implicated in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide can be compared with other similar compounds, such as:
1-(1-Benzylpiperidin-4-yl)-N-methylmethanamine: This compound has a similar piperidine structure but differs in the substituents attached to the nitrogen atom.
N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide: This compound also contains a benzylpiperidine moiety but has a different functional group attached to the piperidine ring.
The uniqueness of this compound lies in its cyclopropanesulfonamide group, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c19-21(20,16-6-7-16)17-12-14-8-10-18(11-9-14)13-15-4-2-1-3-5-15/h1-5,14,16-17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWWUSASWBIFNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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